2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Brand Name: Vulcanchem
CAS No.: 1227958-71-5
VCID: VC0174184
InChI: InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15)
SMILES: C1COCCN1C2=NC3=C(C=CN3)C(=O)N2
Molecular Formula: C10H12N4O2
Molecular Weight: 220.232

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS No.: 1227958-71-5

Cat. No.: VC0174184

Molecular Formula: C10H12N4O2

Molecular Weight: 220.232

* For research use only. Not for human or veterinary use.

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one - 1227958-71-5

Specification

CAS No. 1227958-71-5
Molecular Formula C10H12N4O2
Molecular Weight 220.232
IUPAC Name 2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15)
Standard InChI Key LHATWMRRTPOZNQ-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC3=C(C=CN3)C(=O)N2

Introduction

Chemical and Physical Properties

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one shares structural similarities with its 6-methyl analog (6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one), differing only by the absence of a methyl group at position 6. Based on the properties of related compounds, the following characteristics can be determined:

Basic Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₄O₂
Molecular Weight220.23 g/mol
IUPAC Name2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Physical AppearanceWhite to off-white solid (typical for similar compounds)

Structural Features

The compound contains several key structural elements:

  • A pyrrolo[2,3-d]pyrimidine core (fused pyrrole and pyrimidine rings)

  • A morpholino group at position 2

  • A carbonyl (oxo) group at position 4

  • Two nitrogen atoms (N-3 and N-7) that can exist in protonated forms (3H and 7H)

The presence of the morpholino group, which contains both oxygen and nitrogen atoms in a six-membered ring, contributes to the compound's polarity and potential hydrogen bonding capabilities .

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, based on established methods for similar compounds:

From Pyrimidine Precursors

One common approach involves the construction of the pyrrole ring onto a preformed pyrimidine scaffold:

  • Starting with 4,6-diaminopyrimidine derivatives

  • Conversion to 4,6-diaminopyrimidine through Raney Nickel desulfurization

  • Iodination followed by Sonogashira coupling

  • Base-promoted ring closure to form the pyrrolo[2,3-d]pyrimidine core

Chlorination and Nucleophilic Substitution

Another approach involves:

  • Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a key intermediate

  • Chlorination using phosphorus oxychloride (POCl₃) to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Selective nucleophilic substitution at position 2 with morpholine

  • Controlled hydrolysis of the remaining chlorine at position 4

The synthesis typically proceeds as follows:

  • Treatment of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl₃ in the presence of a base such as diisopropylethylamine (DIPEA)

  • Reaction with morpholine in a suitable solvent (ethanol or sec-butanol) under reflux conditions with triethylamine as a catalyst

  • Selective hydrolysis to convert the 4-chloro group to an oxo group

ActivityTarget OrganismsPotential MIC Range
AntitubercularMycobacterium tuberculosis0.5-60 μM
AntimalarialPlasmodium falciparum0.2-2 μM
AntibacterialVarious bacterial strainsVariable

Notably, N-substituted pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown potent activity against Mycobacterium tuberculosis with MIC₉₀ values as low as 0.488 μM .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds with the pyrrolo[2,3-d]pyrimidine scaffold:

Comparison with Related Compounds

CompoundStructural DifferencePotential Impact on Activity
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-oneAdditional methyl at position 6Increased lipophilicity, potential steric effects on target binding
2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-oneDifferent ring fusion patternAltered electronic distribution, different 3D conformation
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-oneThione group at position 2 instead of morpholinoDifferent hydrogen bonding pattern, increased acidity of N-H groups

Spectroscopic Characteristics and Identification

The identification and structural confirmation of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be achieved through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from related compounds, the following NMR characteristics are expected:

¹H NMR (DMSO-d₆):

  • A broad singlet at approximately 11.3-12.0 ppm corresponding to the N-H proton of the pyrrolyl ring (7-H)

  • A broad singlet at approximately 10.5-11.1 ppm for the N-H at position 3

  • Signals between 6.5-7.5 ppm for the aromatic protons of the pyrrole ring

  • Signals at approximately 3.6-3.7 ppm (multiplet) for the morpholine ring protons

¹³C NMR:

  • Carbonyl carbon at position 4 appearing around 160-170 ppm

  • Carbon at position 2 bonded to the morpholino group at approximately 150-155 ppm

  • Aromatic carbons of the pyrrole ring between 100-130 ppm

  • Morpholine carbons at approximately 45-66 ppm

Mass Spectrometry

Expected mass spectral data would include:

  • Molecular ion peak [M+1]⁺ at m/z 221

  • Fragmentation patterns characteristic of morpholine loss and pyrrolo[2,3-d]pyrimidine core

Research Applications and Developments

As a Building Block in Medicinal Chemistry

The 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold serves as a valuable intermediate for developing more complex molecules with enhanced biological activities:

  • Functionalization at N-7 with various alkyl or aryl groups

  • Introduction of substituents at position 5 through halogenation and subsequent coupling reactions

  • Modification of the morpholino group to tune pharmacokinetic properties

Development of Inhibitors for Specific Targets

Recent research has focused on developing pyrrolo[2,3-d]pyrimidine derivatives as:

  • Bumped kinase inhibitors targeting calcium-dependent protein kinases in parasites

  • Selective inhibitors of protein tyrosine kinases involved in cell signaling

  • Compounds targeting enzymes essential for pathogen survival

For example, pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with several compounds displaying promising inhibitory activity with IC₅₀ values in the range of 0.210–0.530 μM .

Challenges and Future Perspectives

Synthetic Challenges

Despite established synthetic routes, several challenges remain:

  • Regioselectivity in functionalization of multiple nitrogen atoms

  • Optimization of reaction conditions for large-scale production

  • Development of more efficient, environmentally friendly synthetic approaches

Future Research Directions

Future studies on 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one could focus on:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Investigation of novel applications beyond current therapeutic areas

  • Development of targeted delivery systems to enhance efficacy and reduce side effects

  • Computational studies to better understand binding interactions with biological targets

  • Exploration of green chemistry approaches for more sustainable synthesis

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